3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde
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Overview
Description
3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of three benzene rings connected through ether and methylene linkages, with aldehyde functional groups attached to two of the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 3-formylphenol with 4-(bromomethyl)benzaldehyde under basic conditions to form an intermediate, which is then reacted with 4-hydroxybenzaldehyde to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Formylphenoxy)benzaldehyde
- 4-(3-Formylphenoxy)benzaldehyde
- 3-(4-Methoxyphenoxy)benzaldehyde
Uniqueness
3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various fields, from organic synthesis to medicinal chemistry.
Properties
IUPAC Name |
3-[[4-[(3-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c23-13-19-3-1-5-21(11-19)25-15-17-7-9-18(10-8-17)16-26-22-6-2-4-20(12-22)14-24/h1-14H,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYRZQGJAYFCNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)COC3=CC=CC(=C3)C=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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